4-Amino-5-methylisoindolin-1-one
Overview
Description
4-Amino-5-methylisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and methyl groups on the isoindolinone ring enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
- D2R is involved in various physiological processes, including motor control, mood regulation, and cognition .
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- Cariprazine’s binding to D2R affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
4-Amino-5-methylisoindolin-1-one plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes . The interaction between this compound and NNMT can inhibit the enzyme’s activity, leading to changes in metabolic pathways and energy balance within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic regulation and energy homeostasis . Additionally, it has been observed to impact cell signaling pathways related to inflammation and oxidative stress, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to NNMT, inhibiting its activity and leading to alterations in metabolic pathways . This inhibition results in decreased levels of nicotinamide and other metabolites, which can affect various cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on NNMT and other enzymes, leading to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound can effectively inhibit NNMT activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NNMT . By inhibiting NNMT, the compound affects the methylation of nicotinamide, leading to changes in the levels of various metabolites. This inhibition can influence metabolic flux and alter the balance of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with the L-type amino acid transporter 1 (LAT1), facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with NNMT and other enzymes . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methylisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions . This method is efficient and provides access to complex heterocyclic scaffolds.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindolinone derivatives.
Scientific Research Applications
4-Amino-5-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Isoindoline-1,3-dione Derivatives: These compounds, such as N-isoindoline-1,3-diones, have similar core structures and are used in various applications.
Uniqueness: 4-Amino-5-methylisoindolin-1-one is unique due to the specific positioning of the amino and methyl groups on the isoindolinone ring. This unique structure imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-5-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCSXVTGZMZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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